

Application Note: Solid-Phase Synthesis & Functionalization of Acetoxybenzophenones

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Compound of Interest

Compound Name:	3-Acetoxy-4'- phenoxybenzophenone
CAS No.:	890099-75-9
Cat. No.:	B1346865

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Protocols for Scaffold Generation and Photoaffinity Probe Development

Abstract & Strategic Overview

Benzophenones are privileged structures in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., p38 MAP kinase), UV-A filters, and, critically, as photoaffinity labeling reagents for target identification. Acetoxybenzophenones—specifically those bearing an acetoxy (–OAc) group on one phenyl ring—represent a versatile subclass. The acetoxy moiety functions as a "masked" phenol, offering improved membrane permeability (prodrug potential) or serving as an activated handle for late-stage diversification.

This guide details the Solid-Phase Synthesis (SPS) of acetoxybenzophenones. Unlike solution-phase chemistry, SPS allows for the rapid generation of benzophenone libraries without tedious chromatographic purification of intermediates.

Key Technical Challenges & Solutions

Challenge	Mechanistic Insight	Strategic Solution
Ester Stability	The acetoxy group is labile to strong nucleophiles (e.g., ammonia, hydroxide) often used in resin cleavage.	Resin Selection: Use acid-labile resins (Wang, 2-Chlorotriyl) that allow cleavage with TFA, leaving the acetoxy ester intact.
Regioselectivity	Constructing the diaryl ketone core requires precise carbon-carbon bond formation.	Weinreb Amide Strategy: Utilizing resin-bound Weinreb amides prevents over-addition of Grignard reagents, stopping cleanly at the ketone.
Orthogonality	The phenol (precursor to acetoxy) must be protected during core synthesis.	Protecting Groups: Use Allyl or THP protection for the phenol, which can be removed selectively before the final acetylation step.

Resin Selection & Linker Chemistry[1][2]

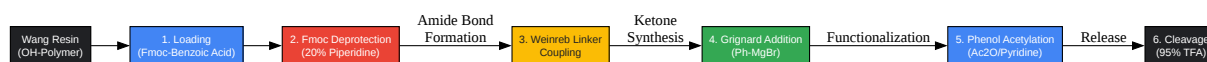
The success of acetoxybenzophenone synthesis hinges on the linker. We prioritize Acid-Labile Linkers to ensure the final product is released as the free carboxylic acid or amide, preserving the acetoxy group.

- Wang Resin: Ideal for attaching benzoic acid derivatives via an ester linkage. Cleavage with 95% TFA releases the carboxylic acid-functionalized acetoxybenzophenone.
- Rink Amide Resin: Best for generating benzophenone carboxamides.
- 2-Chlorotriyl Chloride (2-CTC) Resin: Recommended for sensitive acetoxy groups. Cleavage occurs with extremely mild acid (1% TFA/DCM), minimizing ester hydrolysis.

Protocol A: De Novo Synthesis via Resin-Bound Weinreb Amides

This protocol describes the synthesis of a 4-acetoxybenzophenone derivative starting from a resin-bound benzoic acid.[1] This is the most robust method for generating libraries.

Workflow Diagram



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Figure 1: The Weinreb Amide route ensures mono-addition of the aryl nucleophile, preventing tertiary alcohol formation.

Step-by-Step Methodology

Reagents:

- Resin: Wang Resin (loading 0.6–0.8 mmol/g).
- Scaffold: 4-Carboxy-4'-hydroxy-benzophenone precursor (protected).
- Coupling: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).
- Solvents: DMF (anhydrous), DCM, THF.

Procedure:

- Resin Swelling:
 - Place 1.0 g of Wang resin in a fritted syringe reactor.
 - Swell in DCM (10 mL) for 30 min. Drain.
 - Wash with DMF (3 x 10 mL).
- Scaffold Loading (The Anchor):
 - Dissolve 4-((tert-butyldimethylsilyl)oxy)benzoic acid (3 eq) and HOBt (3 eq) in DMF.

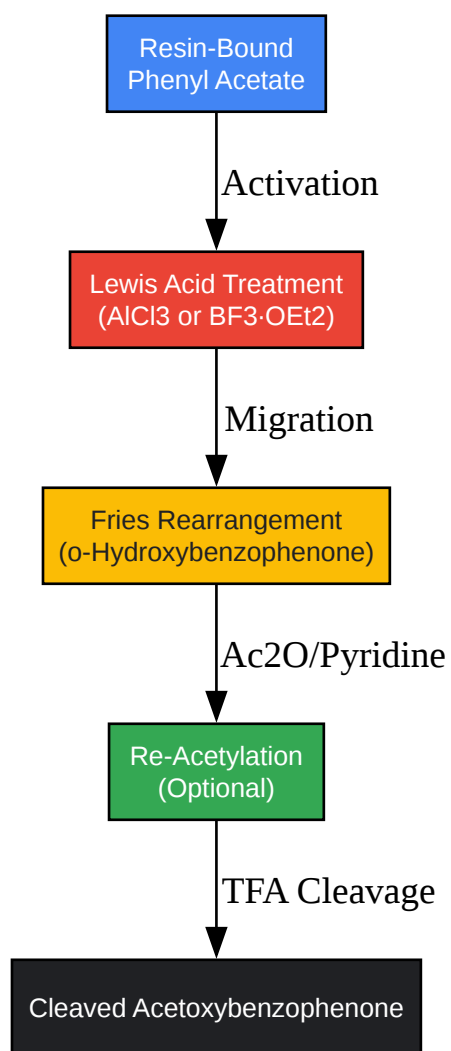
- Add DIC (3 eq) and stir for 5 min to activate.
- Add solution to resin.^[2]^[3] Add DMAP (0.1 eq) as catalyst.
- Shake at RT for 4 hours.
- QC Check: Perform Kaiser test (should be negative if capping is done, but here we check mass gain).
- Core Construction (Grignard Route):
 - Note: If building the ketone from an acid, convert the resin-bound acid to a Weinreb amide first using N,O-dimethylhydroxylamine.
 - Alternatively, if the benzophenone core is pre-formed and attached via a carboxyl handle, skip to Step 4.
 - For Weinreb Route: React resin-bound Weinreb amide with 4-methoxyphenylmagnesium bromide (5 eq) in anhydrous THF at 0°C for 2 hours. This generates the benzophenone ketone on-resin.
- Deprotection of Phenol:
 - Wash resin with THF (5x).
 - Treat with TBAF (5 eq) in THF for 2 hours to remove the TBS protecting group, exposing the free phenol.
 - Wash with DMF (3x), DCM (3x), MeOH (3x) to remove tetrabutylammonium salts.
- Acetylation (The Critical Step):
 - Prepare a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.
 - Add to resin and shake for 1 hour at RT.
 - Validation: A colorimetric test (Ferric Chloride) on a few beads should be negative (no free phenol).

- Cleavage:
 - Wash resin thoroughly with DCM to remove all pyridine (pyridine salts can contaminate the final product).
 - Treat with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.
 - Warning: Do not use amine scavengers.
 - Filter resin, concentrate filtrate under N₂ flow.
 - Precipitate in cold diethyl ether to obtain the crude 4-acetoxybenzophenone derivative.

Protocol B: The Fries Rearrangement Approach

This advanced protocol utilizes the Fries Rearrangement on solid phase. It is particularly useful for synthesizing ortho-hydroxybenzophenones (UV absorbers) which are then acetylated.

Mechanistic Pathway



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Figure 2: The Fries rearrangement migrates the acetyl group to the ortho-position, creating a benzophenone-like core (hydroxy-aryl ketone).

Protocol Nuances:

- Immobilization: Attach a phenol to 2-Chlorotriyl resin.
- Esterification: React with benzoyl chloride (not acetyl chloride) to form the phenyl benzoate.
- Rearrangement: Treat the resin-bound ester with BF₃·OEt₂ (5 eq) in DCM at 40°C for 16 hours.

- Expert Note: AlCl_3 is traditional but difficult to wash out of polymer matrices. $\text{BF}_3 \cdot \text{OEt}_2$ is preferred for SPS.
- Result: This yields a resin-bound o-hydroxybenzophenone.
- Functionalization: The free hydroxyl can now be acetylated (as in Protocol A, Step 5) to yield the acetoxy derivative.

Quantitative Analysis & Troubleshooting

Yield & Purity Expectations

Step	Expected Yield	Common Failure Mode	QC Method
Loading	>0.7 mmol/g	Incomplete coupling due to steric hindrance.	UV Quant (Fmoc) or Gravimetric.
Grignard	>85%	Over-addition (tertiary alcohol) or moisture.	IR (look for $\text{C}=\text{O}$ stretch at 1660 cm^{-1}).
Acetylation	>95%	Pyridine salts remaining in resin.	^1H NMR of cleaved crude (Acetate singlet $\sim 2.3 \text{ ppm}$).

Analytical Validation

For the final acetoxybenzophenone:

- ^1H NMR: Look for the characteristic singlet of the acetoxy methyl group around 2.2–2.3 ppm.
- IR Spectroscopy:
 - Ester $\text{C}=\text{O}$: $\sim 1760 \text{ cm}^{-1}$ (Acetoxy).
 - Ketone $\text{C}=\text{O}$: $\sim 1650\text{--}1660 \text{ cm}^{-1}$ (Benzophenone).
 - Absence of broad OH stretch ($3200\text{--}3500 \text{ cm}^{-1}$).

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